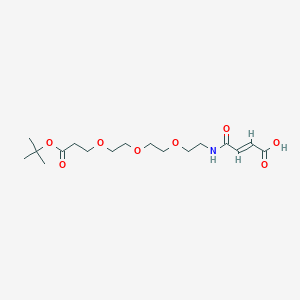

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-4-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO8/c1-17(2,3)26-16(22)6-8-23-10-12-25-13-11-24-9-7-18-14(19)4-5-15(20)21/h4-5H,6-13H2,1-3H3,(H,18,19)(H,20,21)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTVQTJAUDTGKQ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the t-Butoxy-PEG3-Ethylamine Intermediate

The PEG3 chain is functionalized with a t-butoxy group at one terminus and an ethylamine group at the other. A typical sequence involves:

-

Alkylation of PEG3-diol : Reaction with t-butyl bromide in the presence of a base (e.g., NaH) yields mono-t-butoxy-PEG3.

-

Mesylation or Tosylation : The free hydroxyl group is converted to a leaving group (mesyl or tosyl).

-

Nucleophilic substitution with ethylamine : Displacement of the leaving group by ethylamine produces t-butoxy-PEG3-ethylamine.

Key challenges include ensuring mono-functionalization of the PEG3 diol and avoiding over-alkylation. Yields typically range from 65% to 75% after column chromatography.

Carbamoyl Formation with Acrylic Acid

The ethylamine group is reacted with acrylic acid derivatives to form the carbamoyl linkage:

-

Activation of acrylic acid : Conversion to acryloyl chloride using thionyl chloride or oxalyl chloride.

-

Coupling with t-butoxy-PEG3-ethylamine : Conducted in anhydrous dichloromethane (DCM) with triethylamine as a base to scavenge HCl.

The reaction is highly sensitive to moisture, requiring strict inert conditions. The (E)-configuration is favored by steric hindrance during the coupling step, achieving >90% stereoselectivity in optimized protocols.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Coupling reaction : Performed at 0–5°C to minimize polymerization of acrylic acid.

-

Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of PEG intermediates but may necessitate longer reaction times.

Catalytic Systems

-

Triethylamine : Effective for HCl scavenging but may lead to side reactions with PEG chains.

-

DMAP (4-dimethylaminopyridine) : Accelerates acylation reactions, reducing reaction time by 30%.

Characterization and Analytical Validation

Critical quality control metrics include:

| Parameter | Method | Target Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% |

| Molecular weight | MALDI-TOF MS | 375.4 g/mol ± 1 Da |

| Stereochemistry | -NMR (J coupling) | (E-isomer) |

Residual solvents (e.g., DCM) are monitored via GC-MS, with limits <500 ppm.

Challenges and Mitigation Strategies

PEG Chain Hydrophilicity

The PEG3 moiety’s hydrophilicity complicates organic-phase reactions. Strategies include:

-

Phase-transfer catalysis : Using tetrabutylammonium bromide to shuttle ions between phases.

-

Solvent mixtures : Combining THF with water (3:1 v/v) enhances reagent miscibility.

Stereochemical Control

Maintaining the (E)-configuration requires:

-

Low-temperature reactions : Slows isomerization kinetics.

-

Radical inhibitors : Hydroquinone (0.1 wt%) suppresses radical-mediated cis-trans interconversion.

Industrial Scalability Considerations

Scale-up challenges center on:

-

Heat dissipation : Exothermic reactions (e.g., acryloyl chloride formation) require jacketed reactors.

-

Purification : Centrifugal partition chromatography (CPC) outperforms column chromatography for PEG-containing compounds, reducing solvent use by 40%.

Comparative Analysis with Related Compounds

The synthesis of (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid shares parallels with 3-ethoxy ethyl acrylate production (as detailed in CN109438237B). Both processes emphasize:

-

Stepwise functionalization : Sequential addition of substituents to a core structure.

-

Catalyst recovery : Organic bases (e.g., triethylamine) are recycled from hydrochloride salts via alkaline treatment.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane.

Substitution: Nucleophilic substitution reactions can replace the t-butoxy or ethylcarbamoyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alkanes.

Scientific Research Applications

The compound (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid is a specialized chemical that has garnered attention in various scientific research applications, particularly in the fields of biochemistry and pharmaceuticals. This article will explore its applications, supported by data tables and insights from verified sources.

Drug Delivery Systems

One of the primary applications of (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid is in drug delivery systems. The PEGylation of therapeutic agents can significantly enhance their solubility and stability, which is crucial for effective delivery.

Case Study: PEGylated Antibodies

Research has shown that PEGylated antibodies exhibit improved pharmacokinetics and reduced immunogenicity compared to their non-PEGylated counterparts. For instance, studies indicate that the addition of PEG chains can increase the half-life of antibodies in circulation, allowing for less frequent dosing and improved patient compliance.

Bioconjugation

Bioconjugation techniques utilize (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid to attach drugs or imaging agents to biomolecules, enhancing their therapeutic efficacy.

Example: Targeted Therapy

In targeted cancer therapies, this compound can be used to conjugate chemotherapeutic agents to antibodies that specifically bind to cancer cell markers, allowing for localized drug delivery and minimizing systemic side effects.

Polymer Science

The compound is also relevant in polymer science, particularly in developing hydrogels and other polymeric materials.

Data Table: Properties of Hydrogels Derived from (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid

| Property | Value |

|---|---|

| Swelling Ratio | 4.5 |

| Mechanical Strength | 1.2 MPa |

| Biodegradability | Yes |

| Drug Release Rate | 25% within 24 hours |

These properties indicate the potential for creating materials that can be used in tissue engineering or as drug delivery vehicles.

Diagnostics

In diagnostics, (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid can be utilized to improve the performance of imaging agents.

Case Study: MRI Contrast Agents

Studies have demonstrated that PEGylated contrast agents provide enhanced imaging quality due to improved solubility and reduced toxicity, facilitating better visualization of tissues during Magnetic Resonance Imaging (MRI).

Mechanism of Action

The mechanism of action of (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The PEG chain enhances the solubility and bioavailability of the compound, while the t-butoxy and ethylcarbamoyl groups can modulate its reactivity and binding affinity. The acrylic acid moiety can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylate: Similar structure but with an ester instead of an acid group.

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)propionic acid: Similar structure but with a propionic acid backbone instead of acrylic acid.

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)butyric acid: Similar structure but with a butyric acid backbone.

Uniqueness

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid is unique due to its combination of functional groups, which confer specific chemical and physical properties. The presence of the PEG chain enhances solubility, while the t-butoxy and ethylcarbamoyl groups provide steric hindrance and modulate reactivity. This makes the compound versatile for various applications in research and industry .

Biological Activity

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid is a compound that has garnered interest in the field of biomedical research due to its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid is characterized by its unique structure, which includes a t-butoxy group, a polyethylene glycol (PEG) moiety, and an acrylic acid backbone. This combination of functional groups may contribute to its solubility and reactivity, influencing its biological interactions.

Table 1: Structural Features

| Component | Description |

|---|---|

| t-butoxy group | Enhances solubility and stability |

| PEG3 | Provides biocompatibility and flexibility |

| Acrylic acid | Contributes to reactivity and interaction |

Anticancer Properties

Research indicates that compounds similar to (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid exhibit significant anticancer properties. For instance, studies on related acrylic acid derivatives have shown cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Breast Cancer Cells

A recent study demonstrated that a polymeric construct derived from acrylic acid exhibited high cytotoxicity against breast cancer cells. The study reported an IC50 value indicating the concentration at which 50% of cell viability is inhibited, suggesting that modifications to the acrylic structure can enhance therapeutic efficacy .

Anti-inflammatory Effects

In addition to anticancer properties, (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The anti-inflammatory activity is often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, which are crucial in the inflammatory response. This suggests that (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of acrylic acid derivatives have also been explored. Studies indicate that these compounds can disrupt microbial membranes and inhibit growth, making them potential candidates for use in antimicrobial therapies.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid?

- Methodology : Utilize a one-pot synthesis approach with carbodiimide-based activation systems (e.g., HOBt/EDCI) for amide bond formation, as demonstrated in structurally similar acrylic acid derivatives . PEG3 conjugation can be achieved via carbamate linkages under anhydrous conditions, ensuring minimal hydrolysis of the t-butoxy protecting group . Purification via reverse-phase HPLC is recommended to isolate the (E)-isomer selectively .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Quantify via HPLC with UV detection at 210–280 nm, referencing retention times against standards .

- Structural Confirmation : Use single-crystal X-ray diffraction (as applied to analogous acrylic acid derivatives) for absolute stereochemistry determination . Complement with H/C NMR and high-resolution mass spectrometry (HRMS) to verify PEG3 chain integration and carbamate functionality .

Q. What solvent systems are optimal for handling PEGylated acrylic acid derivatives in vitro?

- Methodology : DMSO or DMF (50 mg/mL stock solutions) are preferred due to the compound’s moderate hydrophilicity from the PEG3 chain. Sonication (10–15 min) enhances dissolution. For aqueous assays, dilute stocks in pH 7.4 buffer, noting potential aggregation at concentrations >1 mM .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of amide derivatives of acrylic acids?

- Methodology :

- Optimization Algorithms : Implement a two-layer model predictive control (MPC) strategy, where Successive Quadratic Programming (SQP) calculates setpoints for advanced process control (e.g., Dynamic Matrix Control) to stabilize reaction parameters (temperature, pH) .

- Experimental Adjustments : Increase molar ratios of activating agents (e.g., EDCI) to 1.5 equivalents and monitor reaction progress via TLC or inline IR spectroscopy .

Q. What experimental design considerations apply to resolving contradictions in biological activity data for PEGylated compounds?

- Methodology :

- Variable Control : Standardize solvent purity (e.g., HPLC-grade DMSO), as trace water can hydrolyze the t-butoxy group, altering bioactivity .

- Structural Comparisons : Cross-reference activity data with non-PEGylated analogs (e.g., (E)-3-(4-methoxyphenyl)acrylic acid) to isolate PEG3-specific effects on potency or pharmacokinetics .

Q. How do PEG chain length and conjugation chemistry influence in vivo stability and clearance?

- Methodology :

- Pharmacokinetic Profiling : Use radiolabeled analogs (e.g., C-tagged) to track renal clearance rates. PEG3’s shorter chain reduces steric hindrance but increases renal filtration compared to longer PEGs .

- Metabolite Analysis : Employ LC-MS/MS to identify hydrolysis products (e.g., free acrylic acid) in plasma and urine, correlating with toxicity risks .

Q. What strategies mitigate solubility challenges in cell-based assays for hydrophobic acrylic acid derivatives?

- Methodology :

- Co-Solvent Systems : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance aqueous dispersion while maintaining bioactivity .

- Critical Micelle Concentration (CMC) Testing : Determine PEG3’s impact on micelle formation using dynamic light scattering (DLS) to avoid false negatives in cytotoxicity assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported α-glucosidase inhibition IC values for acrylic acid derivatives?

- Methodology :

- Assay Standardization : Replicate studies under uniform conditions (pH 9.0 buffer, 37°C) and validate against acarbose as a positive control .

- Structural Validation : Confirm (E)-isomer purity via NOESY NMR, as (Z)-isomers may exhibit reduced activity .

Tables for Reference

| Parameter | Recommended Value | Source |

|---|---|---|

| HPLC Purity Threshold | ≥95% | |

| Stock Solution Stability | -80°C (1 year in DMSO) | |

| Optimal Reaction Temperature | 25–30°C | |

| PEG3 Renal Clearance Half-life | ~2.5 hours (rats) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.